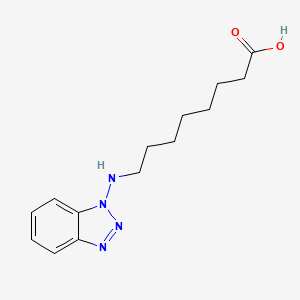

8-(1H-benzotriazol-1-ylamino)-octanoic acid

Vue d'ensemble

Description

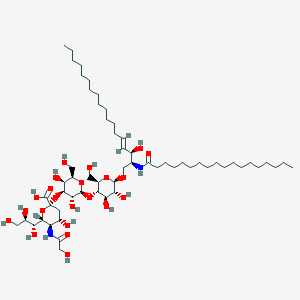

CAY10770 est un composé chimique connu pour son rôle d’inhibiteur de l’isoforme du cytochrome P450 CYP4Z1. Le nom formel de CAY10770 est l’acide 8-(1H-benzotriazol-1-ylamino)-octanoïque. Ce composé a une formule moléculaire de C14H20N4O2 et une masse moléculaire de 276,33 g/mol .

Mécanisme D'action

CAY10770 exerce ses effets en inhibant l’isoforme du cytochrome P450 CYP4Z1. Cette inhibition entraîne une diminution de la production de métabolites tels que l’acide 14(15)-époxyéicosatriénoïque, l’acide 19-hydroxyéicosatétraénoïque et l’acide 14(15)-dihydroxyéicosatriénoïque. Les cibles moléculaires impliquées comprennent le site actif de CYP4Z1, où CAY10770 se lie et empêche l’activité catalytique de l’enzyme .

Analyse Biochimique

Biochemical Properties

8-(1H-benzotriazol-1-ylamino)-octanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with various enzymes, including proteases and kinases, through its benzotriazole moiety, which can form stable complexes with metal ions present in the active sites of these enzymes . These interactions can lead to the inhibition or modulation of enzyme activity, thereby influencing various biochemical pathways. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and stability .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins, such as kinases and phosphatases . These interactions can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, this compound can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Furthermore, this compound has been observed to impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. The benzotriazole moiety of this compound can form coordination complexes with metal ions, which are often present in the active sites of enzymes . This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression by modulating transcription and translation processes . These interactions can lead to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression

Méthodes De Préparation

La synthèse de CAY10770 implique la réaction du 1H-benzotriazole avec l’acide octanoïque dans des conditions spécifiques. La voie de synthèse détaillée et les conditions réactionnelles sont exclusives et impliquent généralement plusieurs étapes, notamment la formation de composés intermédiaires et des procédés de purification . Les méthodes de production industrielle de CAY10770 ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

CAY10770 subit diverses réactions chimiques, impliquant principalement ses groupes fonctionnels. Voici quelques-uns des types de réactions courants :

Oxydation : CAY10770 peut subir des réactions d’oxydation, en particulier au niveau de la partie benzotriazole.

Réduction : Des réactions de réduction peuvent se produire, affectant la chaîne d’acide octanoïque.

Substitution : Le composé peut participer à des réactions de substitution, en particulier impliquant le cycle benzotriazole.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de recherche scientifique

CAY10770 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme inhibiteur sélectif dans les études impliquant les enzymes du cytochrome P450.

Biologie : Employé dans la recherche sur l’inhibition enzymatique et les voies métaboliques.

Médecine : Étudié pour ses effets thérapeutiques potentiels dans le traitement du cancer, en particulier dans les cellules cancéreuses du sein exprimant CYP4Z1.

Industrie : Utilisé dans le développement de dosages biochimiques et comme composé de référence dans les études analytiques

Applications De Recherche Scientifique

CAY10770 has several scientific research applications, including:

Chemistry: Used as a selective inhibitor in studies involving cytochrome P450 enzymes.

Biology: Employed in research on enzyme inhibition and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in breast cancer cells expressing CYP4Z1.

Industry: Utilized in the development of biochemical assays and as a reference compound in analytical studies

Comparaison Avec Des Composés Similaires

CAY10770 est unique par sa sélectivité pour CYP4Z1 par rapport aux autres isoformes du cytochrome P450 telles que CYP4A11, CYP4F2, CYP4F3a et CYP4F3b. Il inhibe cependant dans une certaine mesure CYP4F8 et CYP4F12. Des composés similaires comprennent :

CAY10591 : Un autre inhibiteur des enzymes du cytochrome P450 avec des profils de sélectivité différents.

CAY10603 : Connu pour ses effets inhibiteurs sur diverses isoformes du cytochrome P450.

CAY10606 : Un composé ayant des propriétés inhibitrices similaires mais des cibles moléculaires différentes

CAY10770 se démarque par sa grande sélectivité pour CYP4Z1 et ses effets inhibiteurs importants sur des métabolites spécifiques dans les cellules cancéreuses du sein.

Propriétés

IUPAC Name |

8-(benzotriazol-1-ylamino)octanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c19-14(20)10-4-2-1-3-7-11-15-18-13-9-6-5-8-12(13)16-17-18/h5-6,8-9,15H,1-4,7,10-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQULSHHDALTQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2NCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

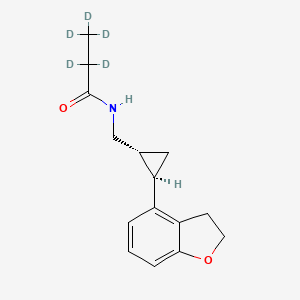

![2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025750.png)

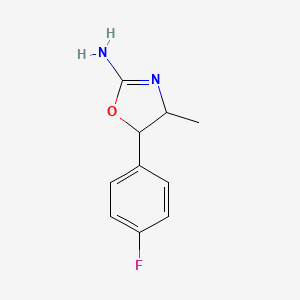

![2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride](/img/structure/B3025753.png)

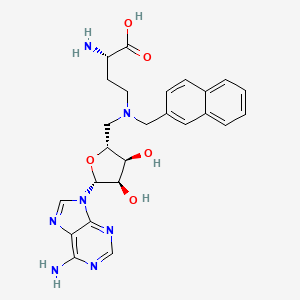

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B3025771.png)

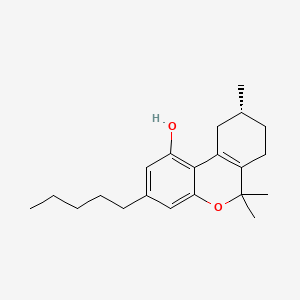

![(1R-trans)-5-butyl-2-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025772.png)